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molecular formula C8H5NO3S B1600677 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid CAS No. 90691-08-0

7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid

Cat. No. B1600677
M. Wt: 195.2 g/mol
InChI Key: HEPABYGAAPNZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399479B2

Procedure details

The ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate 3 (1.0 g, 4.5 mmol) was heated to reflux in 15% NaOH for 30 min. After the reaction was completed it was allowed to cool to room temperature and the solid was removed by filtration, washed with water and ether to give the desired compound as an off-white powder (0.6 g, 70% yield). LC/MS (10-99% CH3CN/0.05% TFA gradient over 5 min): m/z 196.0, m/z 210.0, retention time 0.94 minutes. 1H NMR (DMSO-d6) δ: 15.50 (bs, 1.0 H), 14.0 (s, 1.0 H), 8.80 (s, 1.0 H), 8.30 (d, 1.0 H, J=5.4 Hz), 7.48 (d, 1.0 H, J=5.4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][N:5]=[C:4]2[CH:13]=[CH:14][S:15][C:3]=12>[OH-].[Na+]>[O:1]=[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][NH:5][C:4]2[CH:13]=[CH:14][S:15][C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2C(=NC=C1C(=O)OCC)C=CS2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
WASH
Type
WASH
Details
washed with water and ether

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(NC=C1C(=O)O)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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